molecular formula C20H20F2N2O4 B8498012 1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-,methyl ester

1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-,methyl ester

Cat. No. B8498012
M. Wt: 390.4 g/mol
InChI Key: XBZOJCQVTLUCNL-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To a solution of methyl 1-(2,4-difluorobenzyl)-3-[(2-methoxyethoxy)methyl]-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (2000 mg 5.123 mmol) in methanol (10 mL) was added lithium hydroxide monohydrate (430 mg 10.246 mmol, 2 eq.) and water (10 mL) and the clear solution was warmed to 40° C. for 3 hours. THF was removed under vacuum and 1 M HCl added (10.3 mL 10.3 mmol, 2 eq.). The crude product was extracted into EtOAc (3×30 mL), then DCM:MeOH 100:5 (3×30 mL). The organics were dried (Na2SO4), volatiles were removed in vacuo to give the title product as a cream colored powder 1563 mg (82%). LC-MS (Eclipse XDB-C8, 0.8 mL/min, gradient 80:20 to 5:95H2O (+0.1% HOAc):CH3CN—3 minutes, ESI, +mode): RT—0.91 min, m/e=377.2 (M+H+, base). 1H-NMR (300 MHz, DMSO): δ=3.42 (s, 3H), 3.46 (m, 2H), 3.60 (m, 2H), 4.69 (s, 2H), 5.66 (s, 2H), 7.07 (m, 1H), 7.36 (m, 2H), 7.82 (s, 1H), 8.36 (s, 1H), 8.98 (s, 1H).
Name
lithium hydroxide monohydrate
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([O:16]C)=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])=[CH:6]1.O.[OH-].[Li+].O>CO>[F:1][C:2]1[CH:27]=[C:26]([F:28])[CH:25]=[CH:24][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([OH:16])=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23])=[CH:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2000 mg
Type
reactant
Smiles
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)COCCOC)C=CC(=C1)F
Name
lithium hydroxide monohydrate
Quantity
430 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed under vacuum and 1 M HCl
ADDITION
Type
ADDITION
Details
added (10.3 mL 10.3 mmol, 2 eq.)
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted into EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4), volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COCCOC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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